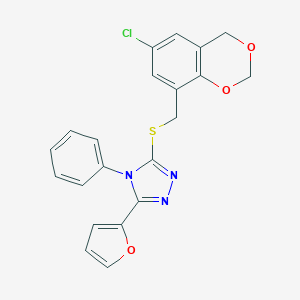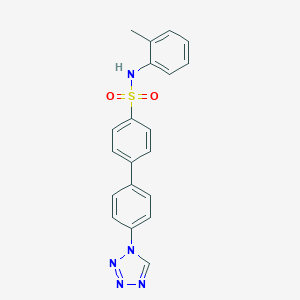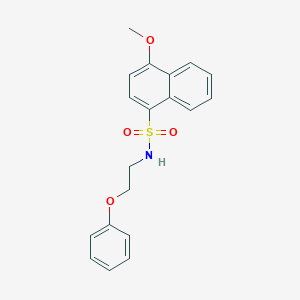![molecular formula C18H21BrN2O2 B299728 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide](/img/structure/B299728.png)
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, also known as BITE, is a chemical compound that has gained significant attention in the field of scientific research. BITE is a nicotinamide derivative that has been synthesized and studied extensively for its potential therapeutic applications.
作用机制
The mechanism of action of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been shown to inhibit the activity of the enzyme PARP-1, which is involved in DNA repair, and to downregulate the expression of several proteins that are involved in cancer cell survival, including Bcl-2 and survivin.
Biochemical and Physiological Effects:
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cancer cell growth and survival, and the modulation of certain signaling pathways involved in cancer progression. 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has also been shown to have anti-inflammatory and antioxidant effects, which may have potential therapeutic applications in other disease states.
实验室实验的优点和局限性
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has several advantages for lab experiments, including its potent anticancer activity and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use in lab experiments, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, including the investigation of its potential therapeutic applications in other disease states, such as inflammation and neurodegenerative disorders. Further research is also needed to fully understand the mechanism of action of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide and to optimize its pharmacological properties for clinical use. Additionally, the development of novel analogs of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide may provide new opportunities for the treatment of cancer and other diseases.
合成方法
The synthesis of 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide involves a multi-step process that begins with the reaction of 5-bromo-2-chloronicotinic acid with 2-isopropyl-5-methylphenol in the presence of a base. This reaction yields the intermediate 5-bromo-2-(2-isopropyl-5-methylphenoxy)nicotinic acid, which is then converted to the final product, 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide, through a series of reactions involving the use of various reagents and solvents.
科学研究应用
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
属性
产品名称 |
5-bromo-N-[2-(2-isopropyl-5-methylphenoxy)ethyl]nicotinamide |
|---|---|
分子式 |
C18H21BrN2O2 |
分子量 |
377.3 g/mol |
IUPAC 名称 |
5-bromo-N-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H21BrN2O2/c1-12(2)16-5-4-13(3)8-17(16)23-7-6-21-18(22)14-9-15(19)11-20-10-14/h4-5,8-12H,6-7H2,1-3H3,(H,21,22) |
InChI 键 |
NIXBDDVJEBDSMI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CN=C2)Br |
规范 SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCNC(=O)C2=CC(=CN=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[5-(1,3-dihydrobenzotriazol-2-yl)-3-methyl-6-oxocyclohexa-2,4-dien-1-ylidene]-2,2-diphenylacetamide](/img/structure/B299654.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B299656.png)
![2-{[4-amino-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299657.png)
![3,5-dimethoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299658.png)


![N-[3-(1-pyrrolidinyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B299666.png)
![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)
![Nalpha-[(benzyloxy)carbonyl]-N-cyclopropylphenylalaninamide](/img/structure/B299668.png)
